Ichthynone
Overview
Description
Scientific Research Applications
1. Skin Barrier Function and Ichthyosis Pathogenesis
- The corneocyte lipid envelope (CLE) plays a crucial role in skin barrier function, and its defects are key in the pathogenesis of various ichthyosis phenotypes. Research has shown that genes related to ichthyosis, such as ABCA12, ALOXE3, and others, are involved in the formation of CLE, essential for healthy skin barrier function (Akiyama, 2017).
2. Ichthyoplankton Dynamics Modeling
- Ichthyop, a Java tool, has been developed for studying ichthyoplankton dynamics. It incorporates processes such as spawning, movement, growth, mortality, and recruitment, providing insight into the effects of physical and biological factors on these dynamics (Lett et al., 2008).
3. Molecular Aspects of Non-Syndromic Ichthyoses
- Advances in understanding the molecular aspects of non-syndromic ichthyoses have led to identifying various causative genes and molecules, shedding light on pathogenic mechanisms associated with defects in skin barrier function (Akiyama & Shimizu, 2008).
4. Therapeutic Implications for Lipid Metabolic Disorders
- The abnormal barrier function in ichthyosis has therapeutic implications for lipid metabolic disorders. Research suggests that the clinical phenotype often reflects not only a deficiency of pathway end products but also an accumulation of potentially toxic metabolites, guiding new therapeutic strategies (Elias, Williams, & Feingold, 2012).
5. Insights into Acylceramide and Skin Barrier Formation
- Acylceramide is a key player in skin barrier function. Research has provided insights into the molecular mechanisms of skin barrier formation and ichthyosis pathogenesis, highlighting the importance of acylceramide in the stratum corneum barrier (Akiyama, 2020).
6. Ichthyosis Molecular Fingerprinting
- Molecular fingerprinting of ichthyoses shows a profound TH17 skewing and a unique barrier genomic signature, suggesting similarities to psoriasis-like immune dysregulation and lipid alterations (Malik et al., 2019).
Properties
IUPAC Name |
6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYOKEDYJXYSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392386 | |
Record name | Ichthynone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-62-3 | |
Record name | Ichthynone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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